molecular formula C12H26N2O4 B106391 6-Azaniumylhexylazanium;hexanedioate CAS No. 15511-81-6

6-Azaniumylhexylazanium;hexanedioate

Cat. No.: B106391
CAS No.: 15511-81-6
M. Wt: 262.35 g/mol
InChI Key: UFFRSDWQMJYQNE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

6-Azaniumylhexylazanium;hexanedioate, is synthesized through a condensation reaction between hexanedioic acid and 1,6-hexanediamine. The reaction typically occurs in a solvent such as water or an organic solvent under controlled temperature and pressure conditions. The resulting product is a white crystalline solid that is soluble in water .

Industrial Production Methods

In industrial settings, the production of hexanedioic acid, compd. with 1,6-hexanediamine, involves large-scale reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-Azaniumylhexylazanium;hexanedioate, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nylon 66: A major product formed through the polymerization of hexanedioic acid, compd. with 1,6-hexanediamine.

    Hexanedioic Acid and 1,6-Hexanediamine: Products of hydrolysis.

Scientific Research Applications

6-Azaniumylhexylazanium;hexanedioate, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexanedioic acid, compd. with 1,6-hexanediamine, primarily involves its ability to form strong hydrogen bonds and participate in condensation reactions. These properties enable it to act as a building block for polymers like nylon 66. The molecular targets and pathways involved include the formation of amide bonds between the carboxyl groups of hexanedioic acid and the amine groups of 1,6-hexanediamine .

Comparison with Similar Compounds

6-Azaniumylhexylazanium;hexanedioate, can be compared with other similar compounds such as:

Hexanedioic acid, compd. with 1,6-hexanediamine, is unique due to its specific combination of hexanedioic acid and 1,6-hexanediamine, which imparts distinct properties to the resulting polymer, nylon 66 .

Properties

IUPAC Name

6-azaniumylhexylazanium;hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.C6H10O4/c7-5-3-1-2-4-6-8;7-5(8)3-1-2-4-6(9)10/h1-8H2;1-4H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFRSDWQMJYQNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC[NH3+])CC[NH3+].C(CCC(=O)[O-])CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

69227-16-3, 52349-42-5, 3323-53-3
Record name Hexanedioic acid, polymer with 1,6-hexanediamine, hydroxymethylated methoxymethylated
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69227-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanedioic acid, compd. with 1,6-hexanediamine (1:1), homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52349-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanedioic acid, compd. with 1,6-hexanediamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3323-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15511-81-6
Record name Hexanedioic acid, compd. with 1,6-hexanediamine (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15511-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanedioic acid, compd. with 1,6-hexanediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015511816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexamethylenediamine adipate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Azaniumylhexylazanium;hexanedioate
Reactant of Route 2
6-Azaniumylhexylazanium;hexanedioate
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6-Azaniumylhexylazanium;hexanedioate
Reactant of Route 4
6-Azaniumylhexylazanium;hexanedioate
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6-Azaniumylhexylazanium;hexanedioate
Reactant of Route 6
6-Azaniumylhexylazanium;hexanedioate

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